
Methyl 4-hydroxy-5-nitronicotinate
Overview
Description
Methyl 4-hydroxy-5-nitronicotinate is an organic compound with the chemical formula C7H6N2O5. It is a yellow crystalline solid known for its unique physical and chemical properties.
Mechanism of Action
Methyl 4-hydroxy-5-nitronicotinate is an intriguing compound that has garnered attention from the scientific community due to its unique physical and chemical properties . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Pharmacokinetics
this compound exhibits high gastrointestinal absorption, indicating good bioavailability . Its skin permeation is low, as indicated by its Log Kp value .
Result of Action
The compound is known to be used in the synthesis of high explosives and as a precursor for fluorescent dyes and luminescent materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is soluble in organic solvents such as ether, methanol, and chloroform, but insoluble in water . This solubility profile can affect how the compound is distributed in the body and its environment. Additionally, the compound is sensitive to friction, impact, and sparks due to its use as an explosive raw material .
Biochemical Analysis
Biochemical Properties
Methyl 4-hydroxy-5-nitronicotinate plays a significant role in biochemical reactions, particularly in the synthesis of high-energy explosives and as a precursor for fluorescent dyes and luminescent materials . It interacts with various enzymes and proteins during these processes. For instance, the nitration of methanol to produce this compound involves the interaction with nitric acid and concentrated sulfuric acid . These interactions are crucial for the compound’s stability and reactivity in biochemical environments.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is primarily observed through its role in the synthesis of high-energy compounds and fluorescent materials . The compound’s ability to interact with cellular components can lead to changes in gene expression and metabolic flux, affecting overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s nitration process, which involves nitric acid and concentrated sulfuric acid, is a key step in its synthesis . This process highlights the compound’s ability to interact with and modify the activity of various enzymes and proteins, leading to its unique biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under specific storage conditions (2-8°C), but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have shown that the compound’s stability and reactivity can influence its impact on cellular processes over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and cellular damage . Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its synthesis and degradation . The compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Its interactions with specific enzymes are crucial for its stability and reactivity in biochemical environments.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s solubility in organic solvents also plays a role in its distribution within cellular environments.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These modifications can affect the compound’s activity and function, highlighting the importance of its precise localization within cells for its biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 4-hydroxy-5-nitronicotinate can be achieved through nitration of methanol. The process involves mixing nitric acid and concentrated sulfuric acid to form a mixed acid, which is then added to methanol to carry out the nitration reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group can yield methyl 4-hydroxy-5-aminonicotinate, while substitution reactions can produce various ester or ether derivatives.
Scientific Research Applications
Methyl 4-hydroxy-5-nitronicotinate has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-nitroisonicotinate
- Ethyl 4-chloro-5-nitropicolinate
- 4-Methoxy-3-nitropyridine
- 5-Nitro-2-(trifluoromethyl)pyridin-4-ol
Uniqueness
Methyl 4-hydroxy-5-nitronicotinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl and nitro groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
methyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7(11)4-2-8-3-5(6(4)10)9(12)13/h2-3H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJYDSXOTMFXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673220 | |
| Record name | Methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214387-19-5 | |
| Record name | Methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


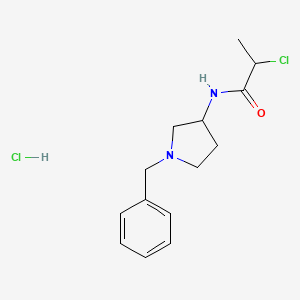
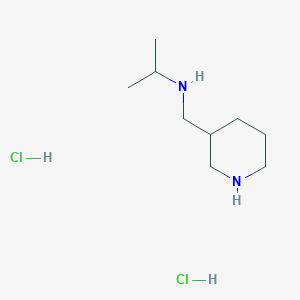
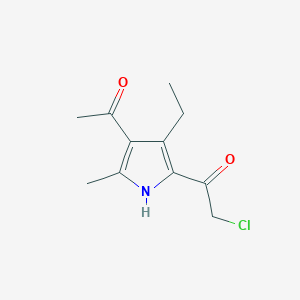

![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B1440271.png)
![{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1440273.png)
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1440276.png)
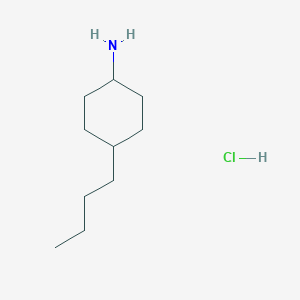
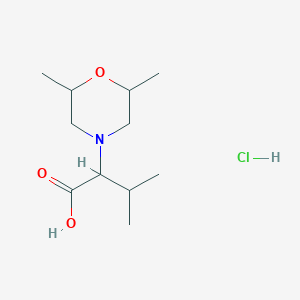
![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B1440281.png)




